molecular formula C27H29NO8 B11218776 Diethyl 4-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11218776
M. Wt: 495.5 g/mol
InChI Key: RTLTYJGHRSIRFV-UHFFFAOYSA-N
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Description

Diethyl 4-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a benzodioxole ring, a dimethoxybenzyl group, and a dihydropyridine core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate. The reaction conditions often include refluxing in ethanol or another suitable solvent.

    Step 1: Condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate.

    Step 2: Cyclization to form the dihydropyridine ring.

    Step 3: Introduction of the benzodioxole moiety through a coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: The benzodioxole and dimethoxybenzyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted benzodioxole and dimethoxybenzyl derivatives.

Scientific Research Applications

Diethyl 4-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which could be useful in treating cardiovascular diseases.

    Biological Research: The compound’s interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Diethyl 4-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar therapeutic uses.

Uniqueness

Diethyl 4-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific structural features, such as the benzodioxole and dimethoxybenzyl groups. These moieties may confer distinct biological activities and pharmacokinetic properties compared to other dihydropyridine derivatives.

Properties

Molecular Formula

C27H29NO8

Molecular Weight

495.5 g/mol

IUPAC Name

diethyl 4-(1,3-benzodioxol-5-yl)-1-[(3,4-dimethoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H29NO8/c1-5-33-26(29)19-14-28(13-17-7-9-21(31-3)23(11-17)32-4)15-20(27(30)34-6-2)25(19)18-8-10-22-24(12-18)36-16-35-22/h7-12,14-15,25H,5-6,13,16H2,1-4H3

InChI Key

RTLTYJGHRSIRFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC3=C(C=C2)OCO3)C(=O)OCC)CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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